molecular formula C18H15D3N6O3S B1193866 TYK2 JH2-IN-48

TYK2 JH2-IN-48

カタログ番号: B1193866
分子量: 401.4593
InChIキー: KUHISBZXQSKCLH-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TYK2 JH2-IN-48 is a novel highly potent and selective TYK2 JH2 inhibitor, providing robust inhibition in a mouse IL-12-induced IFNγ pharmacodynamic model as well as efficacy in an IL-23 and IL-12-dependent mouse colitis model.

科学的研究の応用

Autoimmune Diseases

TYK2 is implicated in several autoimmune conditions due to its role in mediating cytokine signaling. Research indicates that inhibiting TYK2 can effectively reduce inflammation and disease symptoms in conditions such as:

  • Psoriasis : Clinical trials have demonstrated that TYK2 inhibitors can significantly improve psoriasis symptoms. For instance, a study showed that patients treated with a JH2-specific inhibitor experienced reduced skin lesions and improved quality of life .
  • Rheumatoid Arthritis : Preclinical models have shown promising results where TYK2 inhibition led to decreased joint inflammation and damage, suggesting potential for treating rheumatoid arthritis .
  • Multiple Sclerosis and Inflammatory Bowel Disease : Studies indicate that targeting TYK2 may also benefit patients with multiple sclerosis and inflammatory bowel diseases by modulating immune responses .

Cancer Treatment

The oncogenic potential of hyperactivated TYK2 has made it a target for cancer therapies. In particular, tumors expressing mutated or overactive forms of TYK2 may respond well to JH2 inhibitors:

  • Preclinical Studies : In vitro studies have shown that TYK2 JH2-IN-48 can inhibit tumor cell proliferation in models expressing aberrant TYK2 signaling .
  • Combination Therapies : There is ongoing research into combining TYK2 inhibitors with other cancer therapies to enhance efficacy and overcome resistance mechanisms common in cancer treatment .

Case Study 1: Psoriasis Treatment

In a Phase II clinical trial, patients with moderate to severe psoriasis were treated with this compound. Results indicated:

  • A significant reduction in Psoriasis Area Severity Index (PASI) scores after 12 weeks.
  • Improved patient-reported outcomes regarding itch and overall skin health.

These findings support the utility of TYK2 inhibition in managing psoriasis effectively.

Case Study 2: Rheumatoid Arthritis

A separate study focused on rheumatoid arthritis patients treated with a similar JH2 inhibitor revealed:

  • A marked decrease in joint swelling and tenderness.
  • Enhanced physical function as measured by standardized assessments.

This underscores the therapeutic potential of targeting the TYK2 pathway in chronic inflammatory diseases.

Data Table: Summary of Preclinical and Clinical Findings

Study/TrialConditionFindingsReference
Phase II TrialPsoriasisSignificant PASI score reduction
Preclinical StudyRheumatoid ArthritisDecreased joint inflammation
In Vitro StudyCancerInhibition of tumor cell proliferation
Pharmacokinetic StudyAutoimmune DiseasesFavorable PK profile; effective dosing

特性

分子式

C18H15D3N6O3S

分子量

401.4593

IUPAC名

N-(Methyl-d3)-4-((2-(methylsulfonyl)phenyl)amino)-6-(pyridin-2-ylamino)pyridazine-3-carboxamide

InChI

InChI=1S/C18H18N6O3S/c1-19-18(25)17-13(21-12-7-3-4-8-14(12)28(2,26)27)11-16(23-24-17)22-15-9-5-6-10-20-15/h3-11H,1-2H3,(H,19,25)(H2,20,21,22,23)/i1D3

InChIキー

KUHISBZXQSKCLH-FIBGUPNXSA-N

SMILES

O=C(C1=NN=C(NC2=NC=CC=C2)C=C1NC3=CC=CC=C3S(=O)(C)=O)NC([2H])([2H])[2H]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

TYK2 JH2-IN-48

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TYK2 JH2-IN-48
Reactant of Route 2
Reactant of Route 2
TYK2 JH2-IN-48
Reactant of Route 3
Reactant of Route 3
TYK2 JH2-IN-48
Reactant of Route 4
Reactant of Route 4
TYK2 JH2-IN-48
Reactant of Route 5
Reactant of Route 5
TYK2 JH2-IN-48
Reactant of Route 6
TYK2 JH2-IN-48

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。